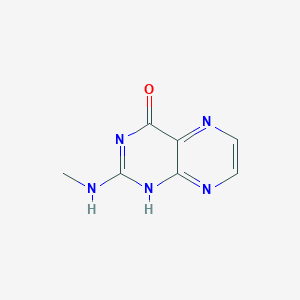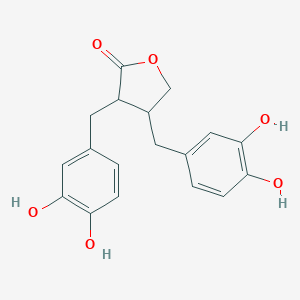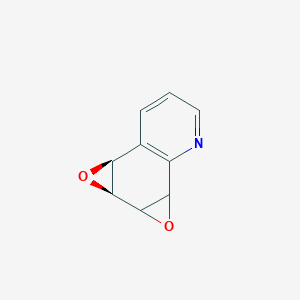
cis-Quinoline-5,6,7,8-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-quinoline-5,6,7,8-dioxide (CQD) is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. Its unique chemical structure and properties have led to its use in the synthesis of new drugs, as well as in the investigation of biological processes. In
Applications De Recherche Scientifique
Cis-Quinoline-5,6,7,8-dioxide has been extensively studied for its potential applications in various scientific fields. One area of research involves its use as a catalyst in organic synthesis reactions. cis-Quinoline-5,6,7,8-dioxide has been shown to catalyze a variety of reactions, including the oxidation of alcohols and the synthesis of cyclic carbonates.
Another area of research involves the use of cis-Quinoline-5,6,7,8-dioxide in the development of new drugs. cis-Quinoline-5,6,7,8-dioxide has been shown to have antitumor and antiviral properties, and has been investigated as a potential treatment for cancer and viral infections.
Mécanisme D'action
The mechanism of action of cis-Quinoline-5,6,7,8-dioxide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that can damage cellular DNA and proteins. This damage can lead to cell death or inhibit the growth and replication of viruses.
Biochemical and Physiological Effects:
cis-Quinoline-5,6,7,8-dioxide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that cis-Quinoline-5,6,7,8-dioxide can induce apoptosis (cell death) in cancer cells and inhibit the replication of viruses such as HIV and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using cis-Quinoline-5,6,7,8-dioxide in lab experiments is its ability to catalyze a variety of reactions. Its antitumor and antiviral properties also make it a promising candidate for drug development. However, cis-Quinoline-5,6,7,8-dioxide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving cis-Quinoline-5,6,7,8-dioxide. One area of focus could be the development of new drugs based on cis-Quinoline-5,6,7,8-dioxide's antitumor and antiviral properties. Another area of research could be the investigation of cis-Quinoline-5,6,7,8-dioxide's mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, the use of cis-Quinoline-5,6,7,8-dioxide as a catalyst in organic synthesis reactions could be further explored to develop more efficient and sustainable methods of chemical synthesis.
Méthodes De Synthèse
Cis-Quinoline-5,6,7,8-dioxide can be synthesized through a variety of methods, including the oxidation of quinoline or the reduction of quinoline N-oxide. One common method involves reacting quinoline with hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten. This process produces cis-Quinoline-5,6,7,8-dioxide as a yellow crystalline solid.
Propriétés
Numéro CAS |
142184-78-9 |
|---|---|
Nom du produit |
cis-Quinoline-5,6,7,8-dioxide |
Formule moléculaire |
C19H20Cl2F3N5O4 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
(2S,4S)-3,6-dioxa-9-azatetracyclo[6.4.0.02,4.05,7]dodeca-1(8),9,11-triene |
InChI |
InChI=1S/C9H7NO2/c1-2-4-5(10-3-1)7-9(12-7)8-6(4)11-8/h1-3,6-9H/t6-,7?,8-,9?/m0/s1 |
Clé InChI |
DLTXKFCMJDWKEV-KJMVCIMSSA-N |
SMILES isomérique |
C1=CC2=C(C3C(O3)[C@@H]4[C@H]2O4)N=C1 |
SMILES |
C1=CC2=C(C3C(O3)C4C2O4)N=C1 |
SMILES canonique |
C1=CC2=C(C3C(O3)C4C2O4)N=C1 |
Synonymes |
CIS-QUINOLINE-5,6,7,8-DIOXIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




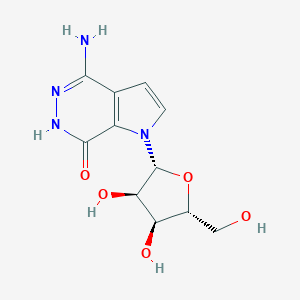
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)
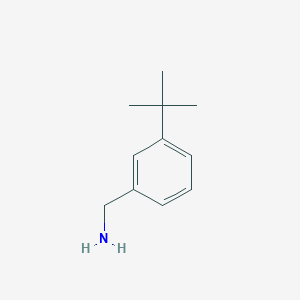

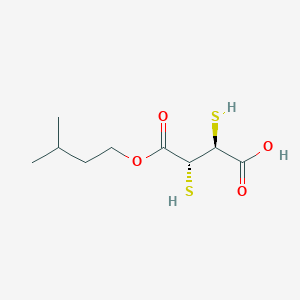
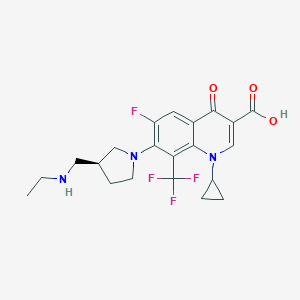

![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
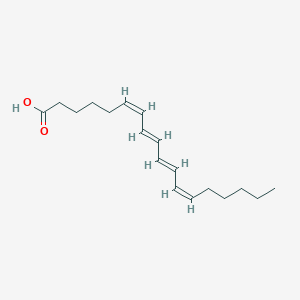
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
